molecular formula C15H12N2O4S B5829980 Methyl 5-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]furan-2-carboxylate

Methyl 5-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]furan-2-carboxylate

Cat. No.: B5829980
M. Wt: 316.3 g/mol
InChI Key: QYHIQLUGXCYFGV-UHFFFAOYSA-N
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Description

Methyl 5-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]furan-2-carboxylate is a complex organic compound that features a furan ring, an oxadiazole ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]furan-2-carboxylate typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a nucleophilic substitution reaction.

    Formation of the Furan Ring: The furan ring is typically synthesized through a cyclization reaction involving a dicarbonyl compound.

    Final Coupling: The oxadiazole and furan rings are coupled together using a thiol linkage, often under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring opening or hydrogenation.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities such as antimicrobial, anticancer, or anti-inflammatory properties. These activities can be explored through in vitro and in vivo studies.

Medicine

In medicinal chemistry, the compound can be investigated for its potential as a drug candidate. Its ability to interact with various biological targets makes it a promising lead compound for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of Methyl 5-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]furan-2-carboxylate depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating interactions with biological macromolecules. The phenyl group can enhance hydrophobic interactions, while the furan ring can participate in π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

  • 5-Phenyl-1,3,4-oxadiazole-2-thiol
  • 3-(4-chlorophenyl)-5-(((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)methyl)-1,2,4-oxadiazole

Uniqueness

Methyl 5-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]furan-2-carboxylate is unique due to the combination of its structural features. The presence of both the furan and oxadiazole rings, along with the phenyl group, provides a versatile scaffold for chemical modifications. This makes it distinct from other similar compounds that may lack one or more of these features.

Properties

IUPAC Name

methyl 5-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O4S/c1-19-14(18)12-8-7-11(20-12)9-22-15-17-16-13(21-15)10-5-3-2-4-6-10/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYHIQLUGXCYFGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CSC2=NN=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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